molecular formula C15H15N3O3 B12355419 N-(aza(1,3-dioxoindan-2-ylidene)methyl)-4-pyridylformamide

N-(aza(1,3-dioxoindan-2-ylidene)methyl)-4-pyridylformamide

Cat. No.: B12355419
M. Wt: 285.30 g/mol
InChI Key: NWVAZPXLKLOTLM-UHFFFAOYSA-N
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Description

N-(aza(1,3-dioxoindan-2-ylidene)methyl)-4-pyridylformamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridylformamide group attached to an indane derivative, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(aza(1,3-dioxoindan-2-ylidene)methyl)-4-pyridylformamide typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridylformamide with an indane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(aza(1,3-dioxoindan-2-ylidene)methyl)-4-pyridylformamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(aza(1,3-dioxoindan-2-ylidene)methyl)-4-pyridylformamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(aza(1,3-dioxoindan-2-ylidene)methyl)-4-pyridylformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(aza(1,3-dioxoindan-2-ylidene)methyl)-2-(2,4-dichlorophenoxy)ethanamide
  • N-(aza(1,3-dioxoindan-2-ylidene)methyl)-2-(4-fluorophenoxy)ethanamide

Uniqueness

N-(aza(1,3-dioxoindan-2-ylidene)methyl)-4-pyridylformamide stands out due to its unique combination of a pyridylformamide group and an indane derivative

Properties

IUPAC Name

N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-13-10-3-1-2-4-11(10)14(20)12(13)17-18-15(21)9-5-7-16-8-6-9/h5-8,10-11,19H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVAZPXLKLOTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=C(C2=O)N=NC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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